5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol
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Description
5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol is a chemical compound used for scientific research . It is also known by registry numbers ZINC000003880406, ZINC000003880407 .
Chemical Reactions Analysis
While specific chemical reactions involving 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol are not detailed in the search results, similar compounds have been involved in reactions such as Michael-type C–C bond formation and subsequent aza-Wittig reaction to give 5-indeno (1,2-)pyridines .Scientific Research Applications
Potential Anticancer Activities
A study describes the synthesis of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives, demonstrating significant antiproliferative and antimetastatic activities against human prostate cancer cell lines. The presence of two methoxy groups on the indeno nucleus and a 4-hydroxy-3-methoxy phenyl substitution pattern is crucial for these activities, highlighting a potential route for developing new anticancer agents (Charris et al., 2021).
Antidepressant Potential
Hexahydro-1H-indeno[1,2-b]pyridines have been identified as potential human antidepressants through biological testing, indicating a possible application in treating depression. The research pointed out that certain conformations critical for biological activity are influenced by the phenyl rotation at the 5-position, providing a deeper understanding of structure-activity relationships (Kunstmann & Fischer, 1984).
Synthesis and Molecular Docking Analysis for SARS-CoV-2
The synthesis and molecular docking analysis of azafluorene derivatives, including indeno[1,2-b]pyridine analogs, have been explored for potential inhibition of SARS-CoV-2 RdRp. This study provides insights into the physicochemical and quantum chemical properties of these compounds, suggesting their applicability in COVID-19 drug discovery efforts (Venkateshan et al., 2020).
Bronchodilatory-Active Compounds
The molecular structure studies of novel bronchodilatory-active 4-azafluorenes, including 5H-indeno[1,2-b]pyridines, have demonstrated their potential as more potent bronchodilators compared to theophylline, a standard reference compound. This finding indicates their potential use in developing new treatments for respiratory conditions (Girgis et al., 2016).
properties
IUPAC Name |
5-phenylindeno[1,2-b]pyridin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c20-18(13-7-2-1-3-8-13)15-10-5-4-9-14(15)17-16(18)11-6-12-19-17/h1-12,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPFAOMNSVCXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)N=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.